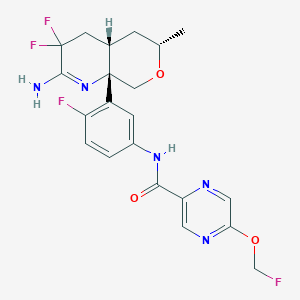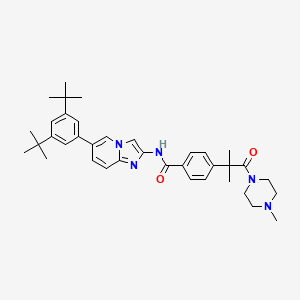
Tos-Gly-Pro-Arg-NHPh(4-NH2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Tos-Gly-Pro-Arg-NHPh(4-NH2) N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide , is a synthetic peptide derivative. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the glycine residue, followed by a sequence of proline and arginine, and ending with a 4-aminophenylamide group. It is often used in biochemical research due to its ability to interact with various enzymes and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled sequentially using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Tosylation: The glycine residue is tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for studying enzyme kinetics and inhibition.
Medicine: Investigated for its potential as an anticoagulant due to its ability to inhibit thrombin.
Chemistry: Utilized in the synthesis of complex peptides and proteins.
Industry: Employed in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
The compound exerts its effects primarily through interaction with enzymes and proteins. The tosyl group enhances its binding affinity to specific enzyme active sites, while the peptide sequence mimics natural substrates, allowing it to act as a competitive inhibitor. The 4-aminophenylamide group further stabilizes the enzyme-inhibitor complex, enhancing its inhibitory potency.
Vergleich Mit ähnlichen Verbindungen
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: can be compared with other similar compounds such as:
N-p-Tosyl-Glycine-Proline-Arginine-Prolineamide: Lacks the 4-aminophenylamide group, resulting in lower inhibitory potency.
N-p-Tosyl-Glycine-Proline-Arginine-4-Nitrophenylamide: Contains a nitro group instead of an amino group, affecting its reactivity and binding affinity.
N-p-Tosyl-Glycine-Proline-Arginine-4-Hydroxyphenylamide: Contains a hydroxyl group, which alters its solubility and interaction with enzymes.
The uniqueness of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide lies in its specific sequence and functional groups, which confer high binding affinity and inhibitory potency, making it a valuable tool in biochemical and medical research.
Eigenschaften
Molekularformel |
C26H36N8O5S |
|---|---|
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-(4-aminoanilino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H36N8O5S/c1-17-6-12-20(13-7-17)40(38,39)31-16-23(35)34-15-3-5-22(34)25(37)33-21(4-2-14-30-26(28)29)24(36)32-19-10-8-18(27)9-11-19/h6-13,21-22,31H,2-5,14-16,27H2,1H3,(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1 |
InChI-Schlüssel |
LHIXVSSUGJJLKZ-VXKWHMMOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)

![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)



![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B11932761.png)
![methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate](/img/structure/B11932767.png)
